molecular formula C7H12O2 B2944195 3-Ethylpent-2-enoic acid CAS No. 79930-59-9

3-Ethylpent-2-enoic acid

Cat. No. B2944195
CAS RN: 79930-59-9
M. Wt: 128.171
InChI Key: LKHHEMHSIKGIBO-UHFFFAOYSA-N
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Description

3-Ethylpent-2-enoic acid is a chemical compound with the CAS Number: 79930-59-9 . It has a molecular weight of 128.17 and is typically stored at room temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 3-Ethylpent-2-enoic acid is 1S/C7H12O2/c1-3-6(4-2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9) . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3-Ethylpent-2-enoic acid is a liquid at room temperature . It has a molecular weight of 128.17 .

Scientific Research Applications

Polymer and Material Science

Research on poly(ethylene terephthalate) (PET) recycling highlights the importance of chemical processes in converting waste materials into valuable resources. The chemical recycling techniques such as hydrolysis and glycolysis recover monomers like terephthalic acid, which can be repolymerized. This indicates a potential area where derivatives of 3-Ethylpent-2-enoic acid could be investigated for polymer modification or recycling processes (Karayannidis & Achilias, 2007).

Organic Electronics

The development of conducting polymers for use in organic electronic devices such as solar cells and transistors is another area of interest. Poly(3,4‐ethylenedioxythiophene): poly(styrenesulfonic acid) (PEDOT:PSS) is a notable conducting polymer with applications in this field. Enhancing the electrical conductivity of PEDOT:PSS through various treatments suggests a research avenue for the modification or enhancement of electrical properties in related compounds, possibly including 3-Ethylpent-2-enoic acid derivatives (Shi et al., 2015).

Postharvest Technology

In agriculture, maintaining the quality of fruits and vegetables postharvest is crucial. Ethylene inhibitors like 1-methylcyclopropene (1-MCP) play a significant role in extending shelf life and reducing quality loss. This illustrates the potential of chemical compounds in agricultural applications, suggesting a possible research direction for 3-Ethylpent-2-enoic acid in modulating plant hormones or extending the shelf life of produce (Martínez-Romero et al., 2007).

Medical Device Sterilization

Ethylene oxide sterilization is a critical process for ensuring the safety and sterility of medical devices. The comprehensive review of ethylene oxide's applications, action mechanism, and cycle design for sterilization purposes highlights the importance of chemical sterilants in the medical field. Research into similar compounds, possibly including derivatives of 3-Ethylpent-2-enoic acid, could contribute to the development of new sterilization methods or agents (Mendes et al., 2007).

Safety And Hazards

The safety information for 3-Ethylpent-2-enoic acid indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

3-ethylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-6(4-2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHHEMHSIKGIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpent-2-enoic acid

Synthesis routes and methods

Procedure details

3-ethyl pent-2-enoic acid methyl ester (200 mg, 1.4 mmol) was dissolved in dioxane (1 ml). 1N NaOH (1 ml) was added, and the mixture was left overnight at 50° C.; 1N hydrochloric acid was added (2 ml), and the compound was extracted with ethyl acetate. The organic solution was dried over sodium sulfate, filtered and the solvent was removed under reduced pressure, obtaining 162 mg of 3-ethylpent-2-enoic acid as colourless oil. Yield 90%. 1H-NMR: (CDCl3, 500 MHz) chemical shift p.p.m. 1.06–1.11 (m, 6H, CH2CH3); 2.23 (q, 2H, CH3CH2); 2.64 (q, 2H, CH3CH2); 5.65 (s, 1H, CHC(O)).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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